

Comparative Structural Analysis Guide: X-Ray Diffraction of N-Tert-butyl-2-hydroxybenzamide

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Compound of Interest

Compound Name: *n*-Tert-butyl-2-hydroxybenzamide

CAS No.: 149451-71-8

Cat. No.: B2575587

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Executive Summary & Structural Significance[1]

This guide provides a technical framework for characterizing

-tert-butyl-2-hydroxybenzamide (TBHB) using Single Crystal X-Ray Diffraction (SC-XRD).

The structural significance of TBHB lies in the competition between two dominant forces:

- **Electronic Stabilization:** The Resonance Assisted Hydrogen Bond (RAHB) between the phenolic hydroxyl (O-H) and the amide carbonyl (C=O). This creates a pseudo-six-membered ring, locking the molecular conformation.
- **Steric Repulsion:** The bulky tert-butyl group () creates significant steric hindrance, preventing the close - stacking often seen in planar salicylamides.

This guide compares TBHB against three critical structural alternatives to isolate these effects:

-n-butyl-2-hydroxybenzamide (Linear Isomer),

-methyl-2-hydroxybenzamide (Steric Control), and

-tert-butylbenzamide (H-Bond Control).

Comparative Analysis Matrix

The following table summarizes the expected structural differences based on crystallographic data of salicylamide derivatives. Use this matrix to benchmark your experimental results.

Feature	Target: -tert-butyl-2-hydroxybenzamide	Alt 1: -n-butyl isomer	Alt 2: -Methyl isomer	Alt 3: -tert-butylbenzamide
Primary Interaction	Intramolecular H-Bond (S(6) motif)	Intramolecular H-Bond	Intramolecular H-Bond	Intermolecular H-Bond (Dimer)
O-H...O Distance	Short (~2.50 - 2.55 Å)	Short (~2.50 - 2.55 Å)	Short (~2.50 - 2.55 Å)	N/A (No OH group)
Amide Twist Angle	High (> 30°) due to steric bulk	Low (< 10°)	Near Planar (~0°)	Moderate
Crystal Packing	Loose packing; voids possible due to t-butyl	Efficient herringbone or sheet packing	Tight planar stacking	Centrosymmetric Dimers
Solubility (Non-polar)	High (Lipophilic shell)	Moderate	Low	Moderate

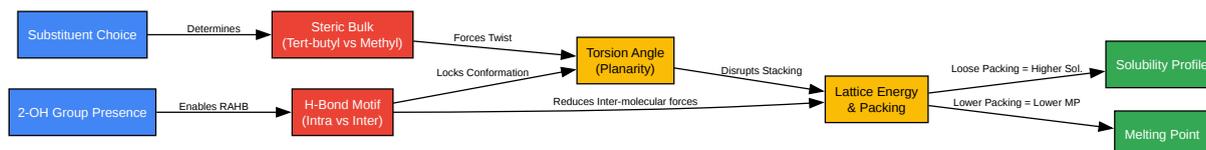
Key Mechanistic Insight

In TBHB, the tert-butyl group acts as a "spacer." While the intramolecular H-bond tries to keep the molecule planar, the tert-butyl group forces the amide bond to twist out of the aromatic plane to avoid steric clash with the ring protons. This results in a unique non-planar crystal lattice that is distinct from the flat sheets observed in

-methyl derivatives.

Visualization of Structural Logic

The following diagram illustrates the causal relationship between the chemical modifications and the resulting crystallographic observables.



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Caption: Causal flow showing how steric bulk (tert-butyl) and electronic effects (OH group) dictate the final crystallographic and physical properties.

Experimental Protocols

To ensure data integrity (E-E-A-T), follow this self-validating workflow.

A. Synthesis & Purification

Goal: Obtain high-purity material free of isomeric impurities.

- Reaction: React salicylic acid (1.0 eq) with thionyl chloride to generate salicyloyl chloride (in situ), then add tert-butylamine (1.1 eq) and triethylamine (base) in dry DCM at 0°C.
- Validation: Monitor via TLC (Hexane:EtOAc 8:2). The product should have a higher R_f than salicylic acid due to the loss of the COOH donor.
- Purification: Recrystallize from hot ethanol/water (1:1). Do not use flash chromatography alone, as amorphous material is unsuitable for SC-XRD.

B. Crystal Growth (The Critical Step)

Goal: Grow single crystals suitable for diffraction.

- Method: Slow Evaporation.

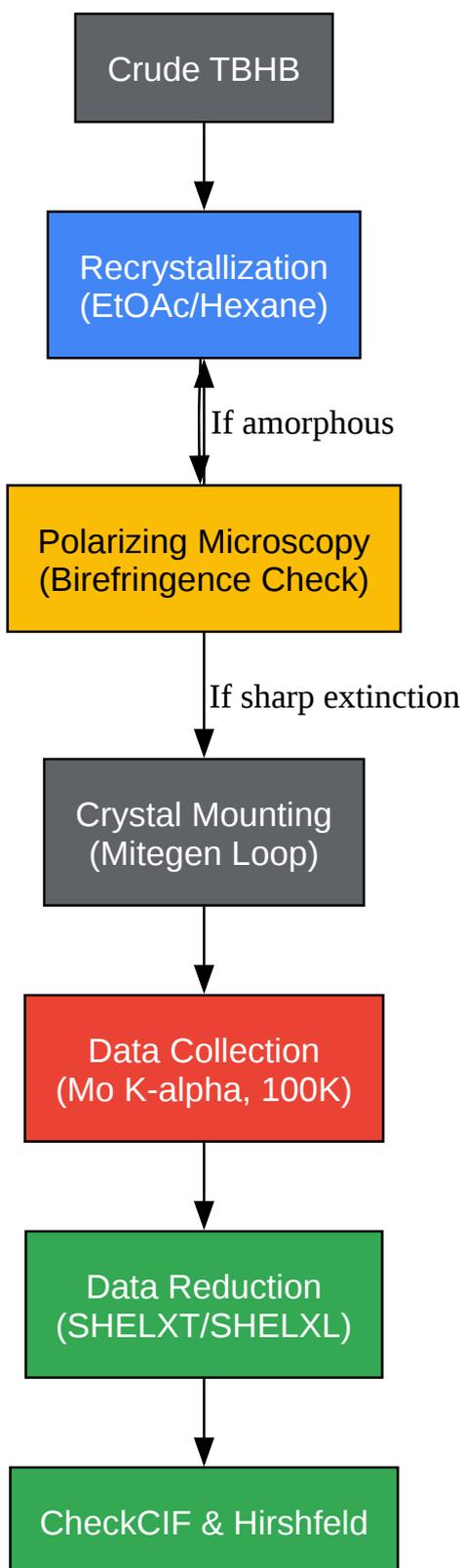
- Solvent System: Dissolve 20 mg of TBHB in 2 mL of Ethyl Acetate/Hexane (1:3).
- Condition: Place in a vibration-free environment at 4°C. The tert-butyl group increases solubility, so a non-polar co-solvent (Hexane) is required to drive nucleation.
- Check: Inspect crystals under a polarizing microscope. Look for sharp extinction (indicating crystallinity) rather than amorphous agglomerates.

C. X-Ray Diffraction Data Collection[3][4][5]

- Temperature: Collect data at 100 K (Liquid Nitrogen stream).
 - Reasoning: The tert-butyl group exhibits high thermal motion (rotation around the C-C bond). Cooling is mandatory to resolve the methyl protons and accurately determine the disorder model.
- Resolution: Aim for

resolution to accurately refine the O-H...O hydrogen bond position.

Workflow Visualization



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Caption: Step-by-step experimental workflow from crude synthesis to validated structure solution.

Data Interpretation & Validation

When analyzing your .cif file, verify the following parameters to ensure scientific integrity:

- Intramolecular H-Bond:
 - Locate the H atom on the phenolic oxygen.
 - Measure
 - Standard: Should be
 - . If
 - , suspect incorrect assignment or lack of planarity.
- Hirshfeld Surface Analysis:
 - Generate a Hirshfeld surface (using CrystalExplorer).
 - Expectation: You should see a dominant red spot corresponding to the Intramolecular H-bond.
 - Contrast: Compare with the
 - -tert-butylbenzamide (Alt 3), which will show red spots for Intermolecular interactions (dimers).
- Disorder Modeling:
 - The tert-butyl group often shows rotational disorder.^[1] You may need to split the methyl carbons into two positions (Parts A and B) with summed occupancy of 1.0.

References

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- [2. Different intra- and inter-molecular hydrogen-bonding patterns in \(3 S,4a S,8a S\)-2-\[\(2 R,3 S\)-3-\(2,5- X₂-benzamido\)-2-\(2,5- X₂-benzo-yloxy\)-4-phenyl-butyl\]- N- tert-butyldeca-hydro-iso-quinoline-3-carboxamides \(X = H or Cl\): compounds with moderate aspartyl protease inhibition activity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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